molecular formula CH3F3N2O2S B7879318 Trifluoromethanesulfonohydrazide

Trifluoromethanesulfonohydrazide

Cat. No.: B7879318
M. Wt: 164.11 g/mol
InChI Key: PNHHQYMSCWPFFW-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonohydrazide is a chemical compound with the molecular formula CF₃SO₂NHNH₂ It is known for its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with hydrazine (NH₂NH₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{SO}_2\text{NHNH}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and temperature control is crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoromethanesulfonyl azide (CF₃SO₂N₃).

    Reduction: It can be reduced to form trifluoromethanesulfonamide (CF₃SO₂NH₂).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Trifluoromethanesulfonyl azide (CF₃SO₂N₃)

    Reduction: Trifluoromethanesulfonamide (CF₃SO₂NH₂)

    Substitution: Various substituted trifluoromethanesulfonyl derivatives

Scientific Research Applications

Trifluoromethanesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of trifluoromethanesulfonohydrazide involves its strong electron-withdrawing trifluoromethanesulfonyl group. This group enhances the reactivity of the compound, making it a potent electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Trifluoromethanesulfonamide (CF₃SO₂NH₂): Similar in structure but lacks the hydrazide group.

    Trifluoromethanesulfonyl azide (CF₃SO₂N₃): An oxidized form of trifluoromethanesulfonohydrazide.

    Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its hydrazide group, which imparts distinct reactivity compared to other trifluoromethanesulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

trifluoromethanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F3N2O2S/c2-1(3,4)9(7,8)6-5/h6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHHQYMSCWPFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonohydrazide
Reactant of Route 2
Trifluoromethanesulfonohydrazide
Reactant of Route 3
Trifluoromethanesulfonohydrazide
Reactant of Route 4
Trifluoromethanesulfonohydrazide
Reactant of Route 5
Trifluoromethanesulfonohydrazide
Reactant of Route 6
Trifluoromethanesulfonohydrazide

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